molecular formula C14H21ClN2 B5071464 N-[(2-chlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine

N-[(2-chlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine

Cat. No.: B5071464
M. Wt: 252.78 g/mol
InChI Key: IUHPZEKGUNBWDK-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzyl)-N,1-dimethyl-4-piperidinamine” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also contains a chlorobenzyl group, which is a benzyl group substituted with a chlorine atom .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of a suitable amine with a chlorobenzyl chloride . The amine can be a piperidine derivative, and the reaction would typically be carried out in a suitable solvent under controlled conditions . The exact details of the synthesis would depend on the specific substituents on the piperidine ring .


Molecular Structure Analysis

The molecular structure of “N-(2-chlorobenzyl)-N,1-dimethyl-4-piperidinamine” would be characterized by the presence of a piperidine ring, a secondary amine group, and a chlorobenzyl group . The exact structure would depend on the position of the substituents on the piperidine ring.


Chemical Reactions Analysis

As an organic compound containing a secondary amine group, “N-(2-chlorobenzyl)-N,1-dimethyl-4-piperidinamine” can participate in a variety of chemical reactions. These could include reactions with acids or bases, electrophilic aromatic substitution reactions at the benzyl group, or nucleophilic substitution reactions at the chlorobenzyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(2-chlorobenzyl)-N,1-dimethyl-4-piperidinamine” would depend on its exact molecular structure. For example, compounds containing a chlorobenzyl group are typically denser than water and insoluble in water . The compound’s boiling point, melting point, and other physical properties would depend on the specific substituents on the piperidine ring .

Mechanism of Action

The mechanism of action of “N-(2-chlorobenzyl)-N,1-dimethyl-4-piperidinamine” would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action could involve interaction with specific biological targets such as enzymes or receptors .

Future Directions

The future directions for research on “N-(2-chlorobenzyl)-N,1-dimethyl-4-piperidinamine” could include further exploration of its potential uses in pharmaceuticals or other applications. This could involve more detailed studies of its synthesis, its physical and chemical properties, its mechanism of action, and its safety and hazards .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2/c1-16-9-7-13(8-10-16)17(2)11-12-5-3-4-6-14(12)15/h3-6,13H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHPZEKGUNBWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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